(6-(Perfluoroethyl)pyridin-3-yl)boronic acid
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Overview
Description
(6-(Perfluoroethyl)pyridin-3-yl)boronic acid is a specialized organoboron compound characterized by the presence of a perfluoroethyl group attached to a pyridine ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, due to its unique electronic properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Perfluoroethyl)pyridin-3-yl)boronic acid typically involves the borylation of a perfluoroethyl-substituted pyridine derivative. One common method is the direct borylation of the pyridine ring using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is tailored to minimize costs and environmental impact while maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: (6-(Perfluoroethyl)pyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various halides to form carbon-carbon bonds. It can also participate in other reactions like Chan-Lam coupling and Petasis reaction .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an organic solvent (e.g., toluene or ethanol).
Chan-Lam Coupling: Utilizes a copper catalyst and an amine base, often performed at room temperature.
Petasis Reaction: Involves the use of an amine, an aldehyde, and a boronic acid under mild conditions.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
(6-(Perfluoroethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used extensively in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which (6-(Perfluoroethyl)pyridin-3-yl)boronic acid exerts its effects is primarily through its role as a boron donor in cross-coupling reactions. The boronic acid group interacts with transition metal catalysts (e.g., palladium) to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the successful coupling of organic fragments .
Comparison with Similar Compounds
3-Pyridinylboronic acid: Lacks the perfluoroethyl group, resulting in different electronic properties and reactivity.
6-Fluoro-3-pyridinylboronic acid: Contains a fluorine atom instead of a perfluoroethyl group, leading to variations in reactivity and applications.
2-(Trifluoromethyl)pyridine-5-boronic acid: Another fluorinated pyridine derivative with distinct chemical behavior.
Uniqueness: The presence of the perfluoroethyl group in (6-(Perfluoroethyl)pyridin-3-yl)boronic acid imparts unique electronic properties, enhancing its reactivity in cross-coupling reactions and making it a valuable compound in the synthesis of complex organic molecules .
Properties
IUPAC Name |
[6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF5NO2/c9-6(10,7(11,12)13)5-2-1-4(3-14-5)8(15)16/h1-3,15-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEIEWLOOIPCMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(C(F)(F)F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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